
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine” is a chemical compound with the molecular formula C7H4ClN5O2 and a molecular weight of 225.59 .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2,3-dichloro-5-nitropyridine and 2H-1,2,3-triazole. The reaction is carried out in tetrahydrofuran (THF) with potassium carbonate as a base . The reaction conditions include a temperature of 20°C and the reaction mixture is stirred until completion, as judged by TLC .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom, a nitro group, and a 1,2,3-triazole ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
Cyclization of Diaminopyridines : Research by Smolyar and Vasilechko (2010) demonstrated the nitration and cyclization of pyridine derivatives to form 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives, showcasing a method to synthesize compounds structurally similar to 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine (Smolyar & Vasilechko, 2010).
Formation of Rhenium(I) Complexes : A study by Kim et al. (2013) involved synthesizing rhenium(I) complexes using substituted 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine ligands, which is related to the chemical framework of this compound. This research contributes to understanding the electronic structure and properties of such complexes (Kim et al., 2013).
Synthesis of Schiff’s Base Derivatives : Ansari, Quraishi, and Singh (2014) explored the synthesis of Schiff's base derivatives of pyridyl substituted triazoles, which are structurally related to this compound. These derivatives were investigated as corrosion inhibitors (Ansari et al., 2014).
Materials Science and Engineering
Development of Fluorescent Derivatives : Padalkar, Phatangare, and Sekar (2013) synthesized novel fluorescent derivatives based on 2-pyridine and 1,2,3-triazole, indicating potential applications in materials science for substances like this compound (Padalkar et al., 2013).
Anticancer Activity of Coordination Complexes : Cui, Wu, Yue, Lian, and Qu (2019) researched coordination complexes involving pyridyl-triazole ligands for their potential in vitro anticancer activity. This research is relevant to exploring the bioactive potential of similar compounds like this compound (Cui et al., 2019).
Pharmaceutical Research
- Exploration of Antioxidant Properties : Bekircan, Özen, Gümrükçüoğlu, and Bektaş (2008) investigated the antioxidant properties of triazole derivatives containing pyridinyl groups, similar to this compound. This research is pertinent to the potential pharmaceutical applications of such compounds (Bekircan et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine are currently unknown
Mode of Action
It is known that the nitro group and the triazole ring in the compound could potentially interact with biological targets, leading to changes in cellular functions .
Action Environment
Like other chemical compounds, its stability, solubility, and reactivity could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
3-chloro-5-nitro-2-(triazol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-10-1-2-11-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBIABPHJGCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)
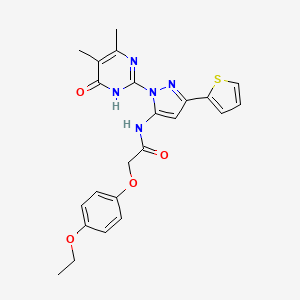
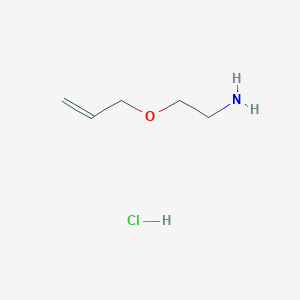
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2745663.png)
![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)
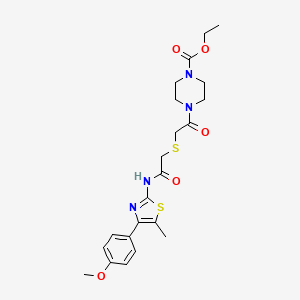
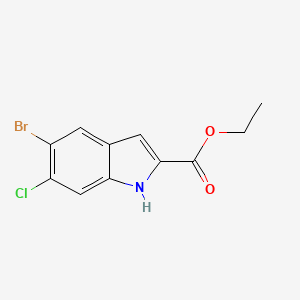
![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)
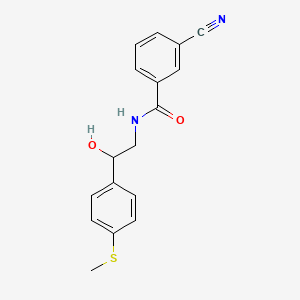

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2745674.png)
![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)
![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)
